REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:11]([NH2:12])=[C:10]([N:13]=O)[C:8](=[O:9])[N:7]([CH2:15][CH:16]=[CH2:17])[C:5]1=[O:6])[CH:2]=[CH2:3].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(OCC)(=O)C.O>[CH2:1]([N:4]1[C:11]([NH2:12])=[C:10]([NH2:13])[C:8](=[O:9])[N:7]([CH2:15][CH:16]=[CH2:17])[C:5]1=[O:6])[CH:2]=[CH2:3] |f:1.2.3|
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Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C(=O)N(C(=O)C(=C1N)N=O)CC=C
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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64 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with ethyl acetate (4×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (10% methanol in chloroform)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(=O)N(C(=O)C(=C1N)N)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |